![molecular formula C14H19N5O3S B2492451 1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine CAS No. 1021137-82-5](/img/structure/B2492451.png)

1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

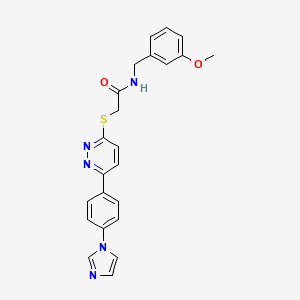

The interest in pyridazine derivatives, such as 1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine, stems from their unique chemical structure and properties. These compounds are known for their potential in various fields, including as intermediates in organic synthesis and coordination chemistry, due to their ability to act as ligands for metal complexes. The pyridazine core is particularly notable for its electron-rich nature and potential for diverse substitution, enabling the exploration of novel chemical spaces.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves strategies like inverse-electron-demand Diels-Alder reactions, microwave-assisted synthesis, and one-pot, multi-component reactions. For example, microwave-assisted synthesis has been utilized to accelerate cycloadditions, a method significantly reducing reaction times for forming pyridazine structures from acetylenes and tetrazines (Hoogenboom, Moore, & Schubert, 2006). Additionally, regiospecific one-pot, three-component syntheses have been developed to create pyridazine diones, showcasing the versatility of these methods in efficiently generating pyridazine-based compounds (Khalafy, Rimaz, Panahi, & Rabiei, 2011).

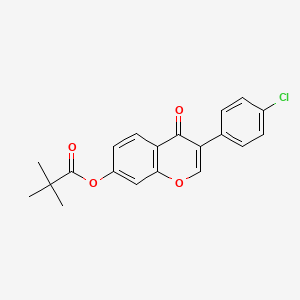

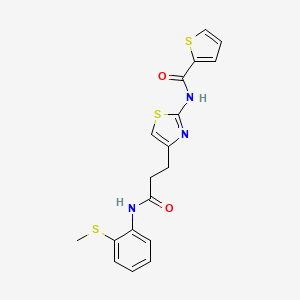

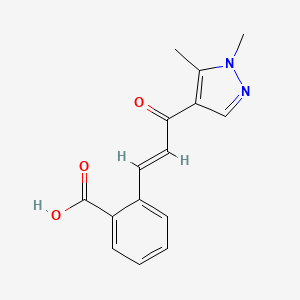

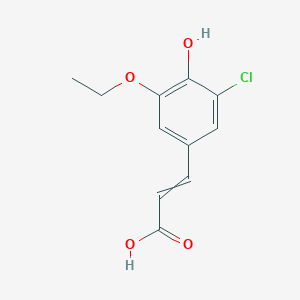

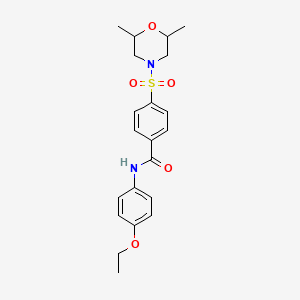

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of the pyridazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 2, which significantly influences the electronic properties of the molecule. Structural analyses often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of substituents and the geometry of the pyridazine core. For instance, studies on related compounds have detailed the arrangement of substituents around the pyridazine ring, highlighting the impact of these groups on the molecule's overall properties and reactivity (Uršič et al., 2009).

Chemical Reactions and Properties

Pyridazine derivatives engage in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and ligand exchange reactions. The electron-rich nature of the pyridazine ring makes it a site for electrophilic attack, while also allowing it to act as a ligand in coordination complexes. The diversity in chemical reactivity enables the synthesis of a wide array of substituted pyridazines, further broadening the applicability of these compounds in chemical research (Rusinov et al., 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[3-(dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-18(2)23(21,22)16-8-3-11-19-14(20)5-4-13(17-19)12-6-9-15-10-7-12/h4-7,9-10,16H,3,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVFELVPULPEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)